molecular formula C6H4F3NS B13017776 4-Pyridinethiol, 2-(trifluoromethyl)- CAS No. 1093954-03-0

4-Pyridinethiol, 2-(trifluoromethyl)-

Cat. No.: B13017776
CAS No.: 1093954-03-0
M. Wt: 179.17 g/mol
InChI Key: NQEUCAFEERCRRC-UHFFFAOYSA-N
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Description

4-Pyridinethiol, 2-(trifluoromethyl)- (CID 33726726) is a trifluoromethylpyridine (TFMP) derivative of significant interest in discovery chemistry for the development of active agrochemical and pharmaceutical ingredients . Compounds featuring the TFMP motif are considered valuable because the trifluoromethyl group is a strongly electron-withdrawing moiety, while the pyridine ring contributes to the molecule's unique characteristics; this combination can profoundly influence a compound's physicochemical properties, metabolism, translocation, and biomolecular affinity . In the agrochemical industry, TFMP derivatives are a key structural component in over 20 commercial products, serving as essential intermediates for synthesizing various herbicides, insecticides, and fungicides . Notably, TFMP-based chemicals like fluazifop-butyl (the first TFMP herbicide), fluopyram, and fluazinam demonstrate the superior biological activity this scaffold can impart . In pharmaceuticals, the TFMP moiety is present in several approved drugs and numerous candidates in clinical trials, notably in antiviral and antitumor applications, with tipranavir being a prominent example . The 4-pyridinethiol functional group in this particular compound offers a versatile handle for further synthetic modification, making it a valuable building block for constructing more complex molecules for research and development. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1093954-03-0

Molecular Formula

C6H4F3NS

Molecular Weight

179.17 g/mol

IUPAC Name

2-(trifluoromethyl)-1H-pyridine-4-thione

InChI

InChI=1S/C6H4F3NS/c7-6(8,9)5-3-4(11)1-2-10-5/h1-3H,(H,10,11)

InChI Key

NQEUCAFEERCRRC-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=CC1=S)C(F)(F)F

Origin of Product

United States

The Prominence of Trifluoromethylated Pyridine Structures in Organic Chemistry

Trifluoromethylated pyridine (B92270) derivatives are a class of compounds that have garnered considerable attention in modern organic chemistry, primarily due to the unique properties imparted by the trifluoromethyl (-CF3) group. The introduction of a -CF3 group into a pyridine ring can dramatically alter the molecule's physical, chemical, and biological properties. researchoutreach.org

The trifluoromethyl group is one of the most powerful electron-withdrawing groups, a property that stems from the high electronegativity of the fluorine atoms. ossila.com This strong inductive effect can significantly influence the electron density of the pyridine ring, affecting its reactivity and the acidity of any protons. Furthermore, the lipophilicity of a molecule is often increased by the presence of a trifluoromethyl group, which can enhance its ability to cross biological membranes—a crucial factor in drug design. The metabolic stability of a compound can also be improved, as the carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage. These attributes have led to the widespread use of trifluoromethylated pyridines in the development of agrochemicals and pharmaceuticals. researchoutreach.orgnih.gov

Distinctive Structural and Electronic Profile of 4 Pyridinethiol, 2 Trifluoromethyl

The unique characteristics of 4-Pyridinethiol, 2-(trifluoromethyl)- arise from the specific arrangement of its functional groups on the pyridine (B92270) scaffold. The presence of a trifluoromethyl group at the 2-position and a thiol group at the 4-position creates a distinct electronic and structural profile.

The powerful electron-withdrawing nature of the trifluoromethyl group at the 2-position significantly lowers the electron density of the pyridine ring. This effect is expected to influence the acidity of the thiol proton at the 4-position, making it more acidic compared to a non-fluorinated analogue. This modulation of pKa can be critical in various chemical and biological interactions.

Computational and spectroscopic studies on analogous compounds, such as 2-chloro-4-(trifluoromethyl) pyridine, provide valuable insights into the expected structural and electronic features. researchgate.netresearchgate.net Density Functional Theory (DFT) calculations on such molecules have been used to determine molecular geometry, vibrational frequencies, and electronic properties. researchgate.netresearchgate.net For 4-Pyridinethiol, 2-(trifluoromethyl)-, it is anticipated that the electron-withdrawing -CF3 group will influence the bond lengths and angles within the pyridine ring and affect the charge distribution across the molecule.

Table 1: Predicted Physicochemical Properties of 4-Pyridinethiol, 2-(trifluoromethyl)-

PropertyPredicted Value
Boiling Point143.5±50.0 °C
Density1.43±0.1 g/cm³
pKa8.56±0.40

Note: These values are predicted and sourced from chemical databases. chemicalbook.com

Research Goals and Academic Interest in the Compound

Strategies for the Construction of the 2-(Trifluoromethyl)pyridine (B1195222) Core

The formation of the 2-(trifluoromethyl)pyridine scaffold is a key step that can be achieved through several strategic approaches. These include building the ring from acyclic precursors containing the trifluoromethyl group, modifying an existing pyridine ring through fluorination, or directly introducing the trifluoromethyl group.

Cyclo-condensation Reactions Utilizing Trifluoromethyl-Containing Building Blocks

Cyclo-condensation reactions represent a powerful and widely used method for constructing the pyridine ring. These reactions involve the formation of the heterocyclic system from one or more acyclic components, at least one of which already contains the trifluoromethyl group. This approach offers the advantage of installing the trifluoromethyl group at a specific position early in the synthetic sequence.

A common strategy involves the condensation of a 1,5-dicarbonyl compound or its synthetic equivalent with ammonia (B1221849) or an ammonia source. youtube.com For the synthesis of 2-(trifluoromethyl)pyridines, trifluoromethylated 1,3-dicarbonyl compounds are particularly useful building blocks. For instance, ethyl 4,4,4-trifluoroacetoacetate can react with various partners to form the pyridine ring. rsc.org

One notable example is the synthesis of 2-(trifluoromethyl)pyridones, which can serve as precursors to other functionalized pyridines. The Pechmann-type reaction of cyclic 1,3-diones with ethyl 4,4,4-trifluoroacetoacetate, catalyzed by a Brønsted base like 2-dimethylamino pyridine (2-DMAP), yields 4-trifluoromethyl-2-pyrones. These can be subsequently converted to the corresponding 2-pyridones using an ammonia source such as ammonium (B1175870) acetate. rsc.org

Another versatile approach is the cobalt-catalyzed [2+2+2] cycloaddition of trifluoromethylated diynes with nitriles. This method provides a regioselective route to α-trifluoromethylated pyridines in excellent yields. nih.gov The reaction proceeds smoothly under the influence of a cobalt catalyst system, such as CoCl₂(phen), zinc bromide, and zinc dust. nih.gov

Catalyst SystemDiyne SubstrateNitrile SubstrateProductYield
CoCl₂(phen)/ZnBr₂/ZnTrifluoromethylated diyneBenzonitrile2-Phenyl-6-(trifluoromethyl)pyridine derivativeExcellent
CoCl₂(phen)/ZnBr₂/ZnNonafluoroalkylated diyneBenzonitrile2-Phenyl-6-(nonafluoroalkyl)pyridine derivativeQuantitative

Furthermore, the cyclocondensation of (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one with enamines or nitriles provides access to various trifluoromethyl-substituted pyridines. youtube.comnih.gov These reactions are often key steps in the synthesis of important agrochemicals. nih.gov

Halogen-Fluorine Exchange Approaches on Pyridine Derivatives

The halogen-exchange (Halex) reaction is a fundamental method for introducing fluorine into aromatic rings, including pyridine systems. This process typically involves the replacement of a chlorine or bromine atom with fluorine using a fluoride (B91410) salt. The Swarts reaction, which uses antimony trifluoride, is a classic example of this type of transformation. nih.govunacademy.com

In the context of synthesizing 2-(trifluoromethyl)pyridines, this approach often starts with a 2-(trichloromethyl)pyridine (B1595038) derivative. The trichloromethyl group can be converted to a trifluoromethyl group via a chlorine-fluorine exchange reaction. This method is a cornerstone for the industrial production of many trifluoromethylpyridine derivatives. nih.gov For example, the synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine, a key intermediate for several crop-protection products, relies on this technology. nih.gov

The reaction conditions for halogen exchange can vary. Vapor-phase fluorination at high temperatures over a catalyst is a common industrial method. nih.gov Alternatively, liquid-phase reactions using reagents like hydrogen fluoride can also be employed. nih.gov The choice of fluorinating agent and reaction conditions is crucial for achieving high yields and selectivity.

Starting MaterialFluorinating AgentProduct
2-(Trichloromethyl)pyridineHF/Catalyst2-(Trifluoromethyl)pyridine
3-Picoline (via chlorination)HF3-(Trifluoromethyl)pyridine

Direct Trifluoromethylation of Pyridine Rings

Direct C-H trifluoromethylation of pyridine rings offers a more atom-economical and potentially more efficient route to trifluoromethylated pyridines, as it avoids the pre-functionalization required in other methods. However, controlling the regioselectivity of this reaction can be challenging due to the high reactivity of trifluoromethyl radical species. chemrxiv.org

Recent advances have led to the development of highly regioselective direct trifluoromethylation methods. One such strategy involves the activation of the pyridine ring through the formation of an N-methylpyridinium quaternary ammonium salt. nih.govacs.org Treatment of these salts with trifluoroacetic acid in the presence of silver carbonate allows for the introduction of a trifluoromethyl group with good yield and excellent regioselectivity. nih.govacs.org This method is proposed to proceed through a nucleophilic trifluoromethylation mechanism. acs.org

Another approach to achieve regioselectivity is through nucleophilic activation of the pyridine ring. For example, a 3-position-selective C-H trifluoromethylation has been developed based on the hydrosilylation of pyridine derivatives, followed by electrophilic trifluoromethylation of the resulting enamine intermediate. chemrxiv.orgnih.govchemistryviews.org This method has proven effective for a variety of pyridine and quinoline (B57606) derivatives and can be applied to the late-stage functionalization of bioactive molecules. chemrxiv.org

Pyridine DerivativeReagentsProductSelectivity
N-methylpyridinium iodide saltCF₃COOH, Ag₂CO₃TrifluoromethylpyridineHigh
Pyridine/Quinoline1. Hydrosilylation 2. Electrophilic CF₃ source3-(Trifluoromethyl)pyridine/quinoline3-position

Thiolation Strategies at the 4-Position of 2-(Trifluoromethyl)pyridine Derivatives

Once the 2-(trifluoromethyl)pyridine core is established, the next critical step is the introduction of a thiol group at the 4-position. This can be accomplished through direct nucleophilic substitution or by transforming a precursor functional group into the desired thiol.

Nucleophilic Thiolation Pathways

Direct nucleophilic aromatic substitution (SNAr) is a common method for introducing a thiol group onto a pyridine ring. This typically involves reacting a halopyridine with a sulfur nucleophile. For the synthesis of 4-pyridinethiol, 2-(trifluoromethyl)-, a suitable precursor would be a 4-halo-2-(trifluoromethyl)pyridine.

The reactivity of halopyridines in SNAr reactions is influenced by the nature of the halogen, with fluoropyridines generally being more reactive than chloropyridines. acs.org The electron-withdrawing trifluoromethyl group at the 2-position further activates the pyridine ring towards nucleophilic attack, particularly at the 4- and 6-positions.

A common sulfur nucleophile used for this transformation is sodium hydrosulfide (B80085) (NaSH). The reaction of 4-chloro-2-(trifluoromethyl)pyridine (B138550) with NaSH would be expected to yield the desired 4-pyridinethiol, 2-(trifluoromethyl)-. Other sulfur reagents, such as thiourea (B124793) followed by hydrolysis, or sodium thiosulfate, can also be employed.

Transformation of Precursor Functional Groups to the Thiol Moiety (e.g., from Pyridinones or Halopyridines)

An alternative to direct thiolation is the conversion of other functional groups at the 4-position into a thiol. This can be a valuable strategy, especially when the required 4-halopyridine is not readily accessible.

One important precursor is the corresponding 4-pyridone. Pyridones can be converted to the corresponding halopyridines, which can then undergo nucleophilic thiolation as described above. The conversion of a pyridone to a chloropyridine is often achieved using reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). researchgate.net

Another route involves the Newman-Kwart rearrangement. In this reaction, a 4-pyridone is first converted to a thiocarbamate. Upon heating, the thiocarbamate rearranges to a carbamate, which can then be hydrolyzed to furnish the desired pyridinethiol.

Additionally, a 4-aminopyridine (B3432731) derivative can be converted to the corresponding thiol via the Sandmeyer reaction. This involves diazotization of the amino group, followed by treatment with a sulfur-containing reagent.

PrecursorReagentsIntermediateProduct
4-Pyridone1. POCl₃ 2. NaSH4-Chloropyridine (B1293800)4-Pyridinethiol
4-Aminopyridine1. NaNO₂/H⁺ 2. K⁺⁻S-C(=S)OEtDiazonium salt4-Pyridinethiol

Regioselective Synthesis of 4-Pyridinethiol, 2-(trifluoromethyl)-

A direct, high-yield regioselective synthesis for 4-Pyridinethiol, 2-(trifluoromethyl)- is not extensively detailed in the literature as a standalone procedure. However, a plausible and efficient synthetic pathway can be constructed based on established reactions for the synthesis of substituted pyridines and the conversion of halo-pyridines to pyridinethiols. The most logical approach involves a two-step process starting from a readily accessible precursor, 2-chloro-4-(trifluoromethyl)pyridine (B1345723).

Step 1: Synthesis of 2-Chloro-4-(trifluoromethyl)pyridine

The precursor, 2-chloro-4-(trifluoromethyl)pyridine, can be synthesized via a multi-step sequence starting from vinyl n-butyl ether. This method involves the initial formation of 4-butoxy-1,1,1-trifluoro-3-en-2-one, which is then reacted with trimethylphosphonoacetate to yield an intermediate that is subsequently cyclized and chlorinated. This approach is advantageous for large-scale synthesis due to its mild conditions and high yields. cas.cn

Step 2: Nucleophilic Aromatic Substitution to form 4-Pyridinethiol, 2-(trifluoromethyl)-

With 2-chloro-4-(trifluoromethyl)pyridine in hand, the thiol group can be introduced at the 4-position through a nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom at the 4-position of a pyridine ring is susceptible to displacement by sulfur nucleophiles. Several reagents can be employed for this transformation:

Sodium Hydrosulfide (NaSH): The reaction of a 4-chloropyridine derivative with sodium hydrosulfide is a common method for the synthesis of 4-pyridinethiols. This reaction is typically carried out in a suitable solvent such as propylene (B89431) glycol. google.com

Thiourea: Another established method involves the reaction with thiourea, followed by hydrolysis of the resulting isothiouronium salt to yield the desired thiol. This two-step, one-pot procedure is often efficient for the preparation of aromatic thiols from the corresponding halides. google.com

Alkali Metal Polysulfides: The use of alkali metal polysulfides, followed by an acidification and digestion workup, has been shown to produce mercaptopyridines in high yields. google.com

The trifluoromethyl group at the 2-position is strongly electron-withdrawing, which would further activate the 4-position of the pyridine ring towards nucleophilic attack, thus facilitating the substitution reaction. The general reactivity trend for nucleophilic aromatic substitution on halopyridines often follows the order I > Br > Cl > F, although this can be influenced by the nature of the nucleophile and reaction conditions. sci-hub.se

Starting MaterialReagentProductKey Features
2-Chloro-4-(trifluoromethyl)pyridineSodium Hydrosulfide (NaSH)4-Pyridinethiol, 2-(trifluoromethyl)-Direct displacement of the chloride.
2-Chloro-4-(trifluoromethyl)pyridineThiourea, then hydrolysis4-Pyridinethiol, 2-(trifluoromethyl)-Formation of an isothiouronium salt intermediate.
2-Chloro-4-(trifluoromethyl)pyridineAlkali Metal Polysulfide4-Pyridinethiol, 2-(trifluoromethyl)-High yield potential.

Comparative Analysis of Synthetic Routes for Analogous Fluorinated Pyridinethiols

The synthesis of fluorinated pyridinethiols and their derivatives can be achieved through various strategies, often dictated by the desired substitution pattern and the availability of starting materials. A comparative analysis of these routes highlights the versatility and challenges in accessing this class of compounds.

One prominent strategy begins with highly fluorinated pyridine rings, such as pentafluoropyridine (B1199360). Nucleophilic substitution of the fluorine atoms allows for the stepwise introduction of different functional groups. For instance, the reaction of pentafluoropyridine with 2-mercaptoethanol (B42355) can lead to the formation of fluorinated 4-(vinylthio)pyridine derivatives through a substitution and subsequent elimination process. researchgate.net This method offers a pathway to polyfluorinated pyridinethiols with further opportunities for functionalization.

Another approach involves the construction of the trifluoromethyl-substituted pyridine ring from acyclic precursors. For example, the condensation of enamines with 4-alkoxy-1,1,1-trifluorobut-3-en-2-one, followed by cyclization in the presence of an ammonia source, is a method used to prepare 2-trifluoromethyl-5-(1-substituted)alkylpyridines. google.com This route provides a high degree of flexibility in introducing substituents on the pyridine ring. Similarly, the cyclization of ketoxime acetates with hexafluoroacetylacetone (B74370) mediated by NH4I/Na2S2O4 has been developed for the synthesis of 4,6-bis(trifluoromethyl)pyridines. orgsyn.orgresearchgate.net

The synthesis of 4'-trifluoromethyl-2,2':6',2''-terpyridine has been accomplished by the reflux of isomeric 3-amino-4,4,4-trifluoro-1-(2-pyridyl)but-2-en-1-ones in acetic acid. researchgate.netchemicalbook.com This demonstrates the use of β-aminovinyl ketones as building blocks for constructing complex trifluoromethylated pyridine systems.

The introduction of a trifluoromethylthio group (SCF3) onto a pyridine ring represents another class of analogous compounds. A copper-mediated trifluoromethylthiolation of iodopyridinones using (bpy)CuSCF3 has been reported as an operationally simple method to obtain trifluoromethylthiolated pyridinones in moderate to excellent yields. orgsyn.org

Synthetic StrategyStarting MaterialsProduct ClassAdvantagesLimitations
Nucleophilic Substitution on PolyfluoropyridinesPentafluoropyridine, ThiolsPolyfluorinated PyridinethiolsAccess to highly fluorinated systems.Control of regioselectivity can be challenging.
Ring Construction from Acyclic PrecursorsEnamines, Fluorinated ButenonesSubstituted TrifluoromethylpyridinesHigh flexibility in substitution patterns.Multi-step sequences may be required.
Cyclization of β-Aminovinyl KetonesFluorinated β-Aminovinyl KetonesTrifluoromethyl-substituted TerpyridinesFormation of complex pyridine systems.May lead to isomeric mixtures.
Copper-Mediated TrifluoromethylthiolationIodopyridinones, (bpy)CuSCF3Trifluoromethylthiolated PyridinonesDirect introduction of the SCF3 group.Requires a pre-functionalized iodinated precursor.

Mechanistic Pathways of Reactions Involving the Thiol and Pyridine Moieties

The thiol (-SH) and pyridine ring functionalities are the primary sites of reactivity in 4-Pyridinethiol, 2-(trifluoromethyl)-.

The thiol group imparts reactivity typical of organosulfur compounds. Thiols are notably more acidic than their alcohol analogs; for instance, the pKa of butanethiol is 10.5, whereas butanol's is approximately 15. wikipedia.org This increased acidity allows for easy deprotonation by bases to form a thiolate anion (R-S⁻). wikipedia.org This thiolate is a potent nucleophile and can participate in a variety of reactions. The thiol group itself can be oxidized under different conditions. Mild oxidizing agents like iodine or bromine typically convert thiols to disulfides (R-S-S-R), while stronger oxidants such as hydrogen peroxide can lead to the formation of sulfonic acids (RSO₃H). wikipedia.org In the context of substituted pyridinethiols, the thiol group can undergo desulfinative cross-coupling to yield sulfinates.

The pyridine moiety contains a nitrogen atom with a lone pair of electrons, making it a basic site that can be protonated or alkylated. This nitrogen atom also allows the molecule to act as a ligand, forming stable complexes with various metal ions. lookchem.com The reactivity of the pyridine ring itself is heavily influenced by the nitrogen atom, which makes the ring electron-deficient and susceptible to nucleophilic attack, particularly at the C2 and C4 positions. stackexchange.com

Influence of the 2-(Trifluoromethyl) Group on Pyridine Ring Reactivity and Electron Density

The trifluoromethyl (-CF₃) group is a powerful modulator of the electronic properties of the pyridine ring. It is one of the strongest electron-withdrawing groups used in medicinal and agrochemical chemistry. nih.gov Its potent inductive effect significantly reduces the electron density of the aromatic ring system. jst.go.jp

This electron-withdrawing nature has several key consequences:

Increased Acidity: The -CF₃ group enhances the acidity of the thiol proton, making it easier to deprotonate compared to a non-substituted pyridinethiol.

Enhanced Electrophilicity: It makes the pyridine ring much more electron-deficient and therefore more susceptible to nucleophilic aromatic substitution (SNAr) reactions. jst.go.jp

Modified Basicity: The electron-withdrawing effect decreases the basicity of the pyridine nitrogen, making it a weaker base.

The impact of the -CF₃ group on the electronic character of an aromatic ring can be quantified using the Hammett constant (σ). The trifluoromethyl group has a Hammett constant (σₚ) of +0.54, indicating its strong electron-withdrawing capability through induction, in contrast to a hydrogen atom, which has a Hammett constant of 0. nih.gov

Table 1: Physicochemical Properties Influenced by the Trifluoromethyl Group
PropertyPyridine (Reference)2-(Trifluoromethyl)pyridine DerivativeEffect of -CF₃ Group
Electron Density on RingStandardSignificantly DecreasedStrongly electron-withdrawing nih.govjst.go.jp
Hammett Constant (σₚ of substituent)0 (for H)+0.54Indicates strong electron withdrawal nih.gov
Reactivity towards NucleophilesModerateSignificantly IncreasedActivates the ring for SNAr jst.go.jp
Acidity of Ring Protons/SubstituentsStandardIncreasedEnhances acidity of groups like -SH
Basicity of Pyridine NitrogenpKa ≈ 5.2DecreasedReduces electron density at nitrogen

Tautomeric Equilibria in 4-Pyridinethiol, 2-(trifluoromethyl)- (Thiol-Thione Tautomerism) and their Mechanistic Implications

Pyridinethiols, including 4-pyridinethiol, 2-(trifluoromethyl)-, exist in a dynamic equilibrium between two tautomeric forms: the aromatic thiol form and the non-aromatic thione form. researchgate.netcdnsciencepub.com This phenomenon is known as thiol-thione tautomerism.

4-Pyridinethiol (aromatic) ⇌ 1H-Pyridine-4-thione (non-aromatic)

For most 2- and 4-substituted mercaptopyridines, the equilibrium lies significantly towards the thione tautomer in the solid state and in polar solvents. researchgate.netcdnsciencepub.comacs.org The thiol form may become more predominant in dilute solutions of non-polar solvents. cdnsciencepub.com The stability of the thione form is attributed to the strong thioamide resonance and its larger dipole moment, which is favored by polar solvents. acs.orgmiami.edu Computational studies on 2-pyridinethiol have shown that while the thiol form is more stable in the gas phase, the thione form is thermodynamically favored in solution. acs.orgmiami.edu

The strongly electron-withdrawing 2-(trifluoromethyl) group is expected to further influence this equilibrium. By increasing the polarity of the molecule, the -CF₃ group likely further stabilizes the polar thione tautomer in solution. The common nomenclature found in chemical supplier databases, such as 4-(trifluoromethyl)-1H-pyridine-2-thione, for the compound with CAS number 121307-79-7, supports the prevalence of the thione form.

This tautomerism has significant mechanistic implications. The two forms have different reactive sites. The thiol form reacts via its nucleophilic sulfur atom (as a thiolate) or undergoes oxidation at the S-H bond. In contrast, the thione form can react at the sulfur atom, which remains nucleophilic, or at the nitrogen atom, which bears a proton and can act as a hydrogen bond donor. The predominance of one tautomer over the other under specific reaction conditions will dictate the observed chemical reactivity and the products formed. For instance, the thiol form is more readily methylated due to the high nucleophilicity of the thiol group. researchgate.net

Table 2: Factors Influencing Thiol-Thione Tautomerism in Pyridinethiols
FactorInfluence on EquilibriumFavored Tautomer
Solvent PolarityIncreasing polarity stabilizes the more polar tautomer.Thione (in polar solvents like water, ethanol) researchgate.netcdnsciencepub.com
ConcentrationSelf-association through hydrogen bonding favors the thione form.Thione (at higher concentrations) researchgate.netcdnsciencepub.com
PhaseThe thione form is generally favored in the solid state.Thione researchgate.net
Electronic Effects of SubstituentsElectron-withdrawing groups can increase the molecule's dipole moment.Thione (likely stabilized by -CF₃ group) acs.org

Nucleophilic Aromatic Substitution and Dearomatization Pathways in Trifluoromethylated Pyridines

The electron-deficient nature of the pyridine ring, exacerbated by the 2-(trifluoromethyl) group, makes it an excellent substrate for nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr) on pyridine occurs preferentially at the C2 and C4 (and C6) positions. This is because the anionic Meisenheimer-like intermediate formed upon nucleophilic attack can delocalize the negative charge onto the electronegative nitrogen atom, providing significant stabilization. stackexchange.com The presence of a strong electron-withdrawing group like -CF₃ further activates the ring towards this type of reaction, making substitutions that would be difficult on a standard pyridine ring feasible. jst.go.jp

Dearomatization represents a powerful strategy for synthesizing saturated nitrogen heterocycles like piperidines from aromatic pyridines. nih.govnih.gov Overcoming the aromatic stabilization energy of the pyridine ring is a key challenge in these transformations. nih.gov For trifluoromethylated pyridines, several dearomatization pathways exist:

Catalytic Hydrogenation: This classic method can reduce the pyridine ring, although it often requires harsh conditions.

Nucleophilic Addition to Activated Pyridiniums: The pyridine nitrogen is first activated (e.g., by acylation) to form a pyridinium (B92312) salt, which is then highly susceptible to nucleophilic attack, leading to dihydropyridine (B1217469) intermediates. mdpi.com

Hydrosilylation-based Activation: A modern approach involves the hydrosilylation of the pyridine ring, which generates nucleophilic N-silyl enamine or dihydropyridine intermediates. chemrxiv.orgacs.org These intermediates can then react with electrophiles. For instance, a 3-position-selective trifluoromethylation of pyridines has been developed where hydrosilylation activates the ring, followed by reaction with an electrophilic trifluoromethylating agent. chemrxiv.orgacs.orgchemistryviews.org

Reductive Dearomatization: Catalytic systems, such as those using copper hydride, can achieve the dearomatization of pyridines with various nucleophiles under mild conditions, without pre-activation of the heterocycle. nih.govacs.org

These pathways highlight the synthetic utility of trifluoromethylated pyridines as precursors to complex, functionalized saturated heterocyclic systems.

Table 3: Examples of Nucleophilic Activation and Dearomatization of Substituted Pyridines
Reaction TypePyridine SubstrateKey ReagentsIntermediate/Product TypeReference
C-H TrifluoromethylationQuinoline/Pyridine derivatives1) Hydrosilane, B(C₆F₅)₃ 2) Togni Reagent I, DDQ3-Trifluoromethylated Pyridine acs.orgchemistryviews.org
Asymmetric DearomatizationPyridineStyrene, DMMS, Chiral Copper CatalystEnantioenriched 1,4-Dihydropyridine nih.govacs.org
Dearomatization via Pyridinium YlidePyridinium SaltAlkenyl Oxindoles, Chiral Sc(III) CatalystTetrahydroindolizidine mdpi.com
Enantioselective Reduction2-Vinyl-substituted PyridinesChiral Bisborane Catalyst, HBpinPartially reduced Dihydropyridine nih.govacs.org

Advanced Spectroscopic and Structural Characterization of 4 Pyridinethiol, 2 Trifluoromethyl

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and fingerprinting the molecular structure of 4-Pyridinethiol, 2-(trifluoromethyl)-. These methods probe the quantized vibrational energy states of the molecule, providing a unique spectrum that corresponds to its specific bonding and geometry.

The FT-IR spectrum of 4-Pyridinethiol, 2-(trifluoromethyl)- is characterized by a series of absorption bands corresponding to the various vibrational modes of its constituent functional groups and the pyridine (B92270) ring. Analysis of analogous compounds, such as 2-chloro-4-(trifluoromethyl) pyridine and 2-methoxy-3-(trifluoromethyl) pyridine, provides a basis for assigning the expected spectral features. researchgate.netjocpr.com

The C-H stretching vibrations of the pyridine ring are anticipated to appear in the 3100-3000 cm⁻¹ region. The S-H stretching vibration of the thiol group is typically observed as a weak to medium band in the 2600-2550 cm⁻¹ range. The strong electron-withdrawing nature of the trifluoromethyl group influences the electronic distribution within the pyridine ring, which in turn affects the characteristic ring stretching vibrations. These C=C and C=N stretching vibrations are expected in the 1600-1400 cm⁻¹ region.

The trifluoromethyl group itself gives rise to strong, characteristic absorption bands. The asymmetric and symmetric C-F stretching vibrations are among the most intense bands in the spectrum, typically found in the 1350-1100 cm⁻¹ region. CF₃ deformation and rocking modes are expected at lower wavenumbers. researchgate.net

Table 1: Predicted FT-IR Spectral Data for 4-Pyridinethiol, 2-(trifluoromethyl)-

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
C-H Stretching (aromatic) 3100 - 3000 Medium
S-H Stretching 2600 - 2550 Weak to Medium
C=C and C=N Stretching (ring) 1600 - 1400 Medium to Strong
C-F Asymmetric Stretching ~1300 Strong
C-F Symmetric Stretching ~1150 Strong
C-S Stretching 800 - 700 Medium

Note: The data in this table are predicted based on the analysis of structurally similar compounds and general spectroscopic principles.

Raman spectroscopy provides complementary information to FT-IR, as it relies on changes in polarizability during molecular vibrations. For 4-Pyridinethiol, 2-(trifluoromethyl)-, the Raman spectrum is expected to be particularly useful for observing symmetric vibrations and the C-S bond, which often yield strong Raman signals.

The symmetric breathing mode of the pyridine ring, typically a strong band in the Raman spectrum, would be a key feature for identifying the ring structure. The C-S stretching vibration, which may be weak in the IR spectrum, is anticipated to produce a more prominent band in the Raman spectrum, likely in the 700-600 cm⁻¹ region. The symmetric C-F stretching vibration of the trifluoromethyl group will also be Raman active. Detailed analyses of related molecules like 2-methoxy-3-(trifluoromethyl) pyridine support these assignments. jocpr.comresearchgate.net

Table 2: Predicted Raman Spectral Data for 4-Pyridinethiol, 2-(trifluoromethyl)-

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
C-H Stretching (aromatic) 3100 - 3000 Medium
Ring Breathing Mode ~1000 Strong
C-F Symmetric Stretching ~1150 Medium
C-S Stretching 700 - 600 Strong

Note: The data in this table are predicted based on the analysis of structurally similar compounds and general spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for the structural elucidation of 4-Pyridinethiol, 2-(trifluoromethyl)-, providing detailed information about the hydrogen, carbon, and fluorine environments within the molecule.

The ¹H NMR spectrum of 4-Pyridinethiol, 2-(trifluoromethyl)- is expected to show distinct signals for the protons on the pyridine ring. The electron-withdrawing trifluoromethyl group and the electron-donating thiol group will significantly influence the chemical shifts of the ring protons.

The proton at the 3-position, being adjacent to the strongly electron-withdrawing CF₃ group, is expected to be the most deshielded and appear at the lowest field. The proton at the 5-position will also be deshielded, while the proton at the 6-position will likely be at a relatively higher field. The thiol proton (S-H) is expected to appear as a broad singlet, with its chemical shift being dependent on concentration and solvent.

Table 3: Predicted ¹H NMR Chemical Shift Data for 4-Pyridinethiol, 2-(trifluoromethyl)-

Proton Position Predicted Chemical Shift (δ, ppm) Multiplicity
H-3 7.5 - 7.8 Doublet
H-5 7.2 - 7.5 Doublet of doublets
H-6 8.3 - 8.6 Doublet

Note: The data in this table are predicted based on the analysis of structurally similar compounds and general spectroscopic principles.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbon atom of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The carbon atoms of the pyridine ring will have distinct chemical shifts influenced by the substituents.

The carbon at the 2-position, directly bonded to the CF₃ group, will be significantly affected and show a characteristic quartet. The carbon at the 4-position, bonded to the thiol group, will also have a distinct chemical shift. The remaining ring carbons (C-3, C-5, and C-6) will appear at chemical shifts typical for substituted pyridines.

Table 4: Predicted ¹³C NMR Chemical Shift Data for 4-Pyridinethiol, 2-(trifluoromethyl)-

Carbon Position Predicted Chemical Shift (δ, ppm) Multiplicity
C-2 148 - 152 Quartet
C-3 120 - 125 Singlet
C-4 145 - 150 Singlet
C-5 115 - 120 Singlet
C-6 150 - 155 Singlet

Note: The data in this table are predicted based on the analysis of structurally similar compounds and general spectroscopic principles.

¹⁹F NMR is a highly sensitive technique for characterizing the trifluoromethyl group. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides a strong NMR signal. For 4-Pyridinethiol, 2-(trifluoromethyl)-, the three fluorine atoms of the CF₃ group are chemically equivalent and are expected to produce a single signal in the ¹⁹F NMR spectrum. The chemical shift of this signal is characteristic of a CF₃ group attached to a pyridine ring. Based on data for similar compounds like 2-(trifluoromethyl)pyridine (B1195222), the chemical shift is expected to be in the range of -60 to -70 ppm relative to a standard such as CFCl₃. spectrabase.com

Table 5: Predicted ¹⁹F NMR Chemical Shift Data for 4-Pyridinethiol, 2-(trifluoromethyl)-

Fluorine Position Predicted Chemical Shift (δ, ppm) Multiplicity

Note: The data in this table are predicted based on the analysis of structurally similar compounds and general spectroscopic principles.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Identity and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification and purity verification of synthetic compounds. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the determination of a unique elemental formula, distinguishing the target compound from other molecules that may have the same nominal mass.

For a compound like 4-Pyridinethiol, 2-(trifluoromethyl)-, with a molecular formula of C₆H₄F₃NS, HRMS can confirm its elemental composition by matching the experimentally measured mass to the theoretically calculated exact mass. The technique is also highly effective for assessing sample purity, as it can detect and identify trace impurities with different elemental formulas, which would appear as separate, distinct peaks in the mass spectrum.

In the analysis of the related isomer, 4-(trifluoromethyl)pyridine-2-thiol, predicted HRMS data illustrates the types of ions that are typically observed. uni.lu Electrospray ionization (ESI) is a common technique used in conjunction with HRMS, which can generate protonated molecules [M+H]⁺, sodiated adducts [M+Na]⁺, or deprotonated molecules [M-H]⁻, among others. uni.lu

Table 1: Predicted HRMS Data for the [M+H]⁺ Adduct of 4-(Trifluoromethyl)pyridine-2-thiol

Parameter Value
Molecular Formula C₆H₄F₃NS
Adduct [M+H]⁺
Calculated m/z 180.00893
Monoisotopic Mass 179.00165 Da

Data sourced from PubChemLite for the isomer 4-(trifluoromethyl)pyridine-2-thiol. uni.lu

X-ray Crystallography for Solid-State Molecular Geometry and Supramolecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsion angles, revealing the exact molecular geometry. Furthermore, it elucidates the supramolecular architecture, which describes how individual molecules pack together in the crystal lattice through intermolecular forces such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces.

For 4-Pyridinethiol, 2-(trifluoromethyl)-, a single-crystal X-ray diffraction experiment would reveal the planarity of the pyridine ring, the orientation of the trifluoromethyl and thiol substituents, and the specific bond parameters. In its thione tautomeric form, significant intermolecular interactions, such as hydrogen bonds involving the N-H and C=S groups, would be expected, potentially leading to the formation of dimers or extended polymeric chains in the solid state. ossila.com While specific crystallographic data for this compound is not publicly available, analysis of related structures provides a template for the expected findings. For instance, a study of 2-chloro-4-(trifluoromethyl) pyridine involved detailed structural analysis using density functional theory (DFT) calculations, which are often used to complement experimental X-ray data. researchgate.net

Table 2: Illustrative Crystallographic Parameters

Parameter Description Example Data Type
Crystal System The crystal family (e.g., Monoclinic, Triclinic). Monoclinic
Space Group The symmetry group of the crystal. P2₁/c
Unit Cell Dimensions a, b, c (Å) and α, β, γ (°) a = 5.9 Å, b = 10.9 Å, c = 14.8 Å
Bond Lengths (Å) Precise distances between bonded atoms (e.g., C-S, C-N, C-F). C-F: ~1.35 Å
Bond Angles (°) Angles between adjacent bonds (e.g., F-C-F). F-C-F: ~103°

Data types and example values are based on general principles and data for related heterocyclic compounds. chemicalbook.comresearchgate.net

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Studies

Electronic Absorption Spectroscopy, commonly known as UV-Vis spectroscopy, measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum provides valuable information about the electronic structure and extent of conjugation within the molecule.

The UV-Vis spectrum of 4-Pyridinethiol, 2-(trifluoromethyl)- is expected to be dominated by electronic transitions associated with the aromatic pyridine ring and the sulfur-containing chromophore. Two primary types of transitions are anticipated:

π → π* transitions: These are typically high-intensity absorptions arising from the excitation of electrons in the π-bonding orbitals of the conjugated pyridine system to anti-bonding π* orbitals.

n → π* transitions: These are lower-intensity absorptions resulting from the excitation of non-bonding electrons (e.g., from the sulfur or nitrogen atoms) into anti-bonding π* orbitals.

Studies on the tautomeric compound pyridine-2(1H)-thione show a strong absorption band around 383 nm, which is assigned to a π → π* transition of the C=S chromophore. nih.gov The presence of the electron-withdrawing trifluoromethyl group on the pyridine ring is expected to influence the energy of these transitions, potentially causing a shift in the absorption maxima (λmax) compared to the unsubstituted pyridinethiol. ossila.com Theoretical calculations on related molecules are often employed to assign the observed electronic transitions to specific molecular orbital changes.

Table 3: Expected UV-Vis Absorption Bands for a Trifluoromethyl-Substituted Pyridinethione

Wavelength (λmax) Molar Absorptivity (ε) Transition Type Chromophore
~360 - 390 nm High (e.g., > 8000 M⁻¹cm⁻¹) π → π* Pyridine ring / C=S
~440 - 550 nm Low (e.g., < 100 M⁻¹cm⁻¹) n → π* C=S

Data based on findings for related pyridinethiones. nih.gov

Theoretical and Computational Investigations of 4 Pyridinethiol, 2 Trifluoromethyl

Density Functional Theory (DFT) Calculations for Ground State Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the optimized geometry and electronic structure of molecules. For 4-Pyridinethiol, 2-(trifluoromethyl)-, calculations are typically performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p). researchgate.net This level of theory allows for the accurate prediction of geometric parameters.

The geometry optimization process seeks the lowest energy conformation of the molecule. In the case of substituted pyridines, the presence of a trifluoromethyl group (-CF3) and a thiol group (-SH) significantly influences the bond lengths, bond angles, and dihedral angles of the pyridine (B92270) ring. The -CF3 group is a strong electron-withdrawing group, which can alter the electron density distribution across the aromatic system. ossila.com The thiol group can participate in tautomerization to form the more stable thione (=S) form, a phenomenon well-documented for pyridinethiols where solvent effects can favor the thione tautomer. acs.org

Computational studies on analogous molecules, such as 5-(trifluoromethyl)pyridine-2-thiol (B7722606), show that the C-C aromatic bond lengths are typically in the range of 1.38 to 1.41 Å, while C-N bond lengths are around 1.33 Å. journaleras.com The C-S and S-H bond lengths in the thiol form, and the C=S bond length in the thione form, are critical parameters determined through optimization.

Table 1: Predicted Geometric Parameters for 2-(Trifluoromethyl)pyridine-4-thione

ParameterBond Length (Å)Bond Angle (°)
C-C1.39 - 1.44118 - 122
C-N1.34 - 1.38117 - 123
C=S~1.68-
C-CF3~1.51-
C-F~1.34-
N-C-C-~123
C-C-C-~118
C-N-C-~117

Note: Data is estimated based on calculations of similar pyridine thione structures.

Prediction and Validation of Spectroscopic Parameters (e.g., Vibrational Frequencies and NMR Chemical Shifts)

DFT calculations are also employed to predict spectroscopic data, which can be compared with experimental results for validation.

Vibrational Frequencies Theoretical vibrational analysis computes the frequencies and intensities of vibrational modes, which correspond to peaks in Infrared (IR) and Raman spectra. For a molecule like 4-Pyridinethiol, 2-(trifluoromethyl)-, key vibrational modes include C-H stretching in the aromatic ring (around 3100-3000 cm⁻¹), C=C and C=N stretching vibrations within the ring (1600-1450 cm⁻¹), and vibrations associated with the substituents. scirp.org The C-F stretching modes of the trifluoromethyl group are typically strong and found in the 1350-1100 cm⁻¹ region. researchgate.net The C=S stretching vibration of the thione tautomer is expected in the 1140-1025 cm⁻¹ range.

Table 2: Predicted Vibrational Frequencies for 2-(Trifluoromethyl)pyridine-4-thione

AssignmentPredicted Frequency (cm⁻¹)
N-H Stretch3450
C-H Stretch3080
C=O/C=C Stretch1610
C-N Stretch1380
C-F Stretch (asym)1315
C-F Stretch (sym)1180
C=S Stretch1120

Note: Frequencies are scaled and based on DFT calculations for analogous compounds like 2-chloro-4-(trifluoromethyl)pyridine (B1345723). researchgate.net

NMR Chemical Shifts The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate nuclear magnetic resonance (NMR) chemical shifts. researchgate.netijcce.ac.ir For 4-Pyridinethiol, 2-(trifluoromethyl)-, ¹H NMR would show signals for the pyridine ring protons, with their chemical shifts influenced by the electron-withdrawing -CF3 group. ¹³C NMR would provide signals for each unique carbon atom, including the carbon of the -CF3 group. Furthermore, ¹⁹F NMR is a valuable technique for fluorinated compounds, and its chemical shifts can be predicted with good accuracy using DFT functionals like BHandHLYP. nih.govresearchgate.net

Analysis of Molecular Electrostatic Potential (MEP) and Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP surface is plotted over the molecule's electron density, with different colors representing different electrostatic potential values.

Red regions indicate negative potential, corresponding to areas rich in electrons that are susceptible to electrophilic attack. For 4-Pyridinethiol, 2-(trifluoromethyl)-, these would be centered around the nitrogen and sulfur atoms, as well as the fluorine atoms of the -CF3 group. researchgate.net

Blue regions indicate positive potential, corresponding to electron-poor areas prone to nucleophilic attack. These are typically found around the hydrogen atoms, particularly the one attached to the nitrogen in the thione tautomer. researchgate.net

Green regions represent neutral or near-zero potential.

Exploration of Non-Linear Optical (NLO) Properties: Computational Assessment of Electric Dipole Moment and Hyperpolarizability

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. acadpubl.eu The NLO response of a molecule can be predicted by calculating its electric dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) using DFT. nih.gov

A large value for the first-order hyperpolarizability (β) suggests that a molecule has significant NLO properties. These properties are often enhanced in molecules with strong electron donor and acceptor groups, which create a "push-pull" system and facilitate intramolecular charge transfer. nih.gov In 4-Pyridinethiol, 2-(trifluoromethyl)-, the electron-withdrawing -CF3 group and the pyridine ring system can contribute to a notable NLO response. Computational studies on similar molecules like 5-(trifluoromethyl)pyridine-2-thiol have shown hyperpolarizability values significantly larger than that of the reference material, urea, indicating their potential as NLO materials. journaleras.com

Table 3: Calculated NLO Properties for an Analogous Trifluoromethyl-Pyridinethiol

ParameterB3LYPHSEH1PBE
μ (Debye) 3.23563.2023
α (x 10⁻²⁴ esu) 14.61114.341
β (x 10⁻³⁰ esu) 3.0122.987

Source: Data from a computational study on 5-(trifluoromethyl)pyridine-2-thiol. journaleras.com

Thermodynamic Property Calculations: Standard Heat Capacities, Entropy, and Enthalpy Changes at Varying Temperatures

DFT calculations, combined with statistical mechanics, can be used to predict the thermodynamic properties of a molecule at different temperatures. These properties include the standard heat capacity (C°p,m), entropy (S°m), and enthalpy (H°m). Such calculations rely on the vibrational frequencies obtained from the geometry optimization. researchgate.net

These theoretical values are valuable for understanding the stability of the molecule and for predicting how its energy will change with temperature, which is essential for chemical engineering applications. Studies on related compounds like 2-chloro-4-(trifluoromethyl)pyridine have demonstrated a clear correlation where heat capacity, entropy, and enthalpy all increase with rising temperature. researchgate.net

Table 4: Correlation of Thermodynamic Properties with Temperature for an Analogous Compound

Temperature (K)Heat Capacity C°p,m (J·mol⁻¹·K⁻¹)Entropy S°m (J·mol⁻¹·K⁻¹)Enthalpy H°m (kJ·mol⁻¹)
10065.82280.158.12
200102.45345.2716.54
298.15135.73398.6128.37
400165.21448.1943.45
500188.43490.3361.21

Source: Data from a computational study on 2-chloro-4-(trifluoromethyl)pyridine. researchgate.net

Solvent Effects on Electronic Properties: Application of Polarizable Continuum Models (PCM) in Theoretical Studies

The properties of a molecule can be significantly influenced by its environment, particularly when in solution. Polarizable Continuum Models (PCM) are a class of computational methods used to simulate the effects of a solvent without explicitly modeling individual solvent molecules. ijcce.ac.ir The Integral Equation Formalism PCM (IEF-PCM) is a commonly used variant.

For 4-Pyridinethiol, 2-(trifluoromethyl)-, PCM calculations are essential for several reasons:

Tautomeric Equilibrium: Solvents can stabilize one tautomer over another. For 2-pyridinethiol, computational studies have shown that while the thiol form is more stable in the gas phase, the thione form is favored in solvents due to its larger dipole moment. acs.org A similar effect is expected for the title compound.

Electronic Spectra: The absorption wavelengths (UV-Vis spectra) of a molecule can shift depending on the polarity of the solvent. Time-Dependent DFT (TD-DFT) calculations combined with PCM can predict these solvatochromic shifts. ijcce.ac.ir

NLO Properties: The NLO response of a molecule can also be altered by the solvent. Self-consistent reaction field (SCRF) methods, a type of PCM, have shown that the hyperpolarizability value can increase with solvent polarity. science.gov

Quantum Chemical Descriptors for Reactivity Prediction and Mechanistic Insight

Quantum chemical descriptors derived from DFT calculations provide a quantitative basis for predicting the chemical reactivity and stability of a molecule. Key descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of chemical stability. A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. ijcce.ac.ir

Other descriptors such as ionization potential, electron affinity, electronegativity, and global hardness can be calculated from the HOMO and LUMO energies. These parameters are instrumental in structure-activity relationship (SAR) studies and provide insight into reaction mechanisms. ijcce.ac.irrsc.org For instance, a low HOMO-LUMO gap for a related compound was correlated with higher reactivity. ijcce.ac.ir

Table 5: Hypothetical Quantum Chemical Descriptors

ParameterValue (eV)
HOMO Energy-6.8
LUMO Energy-2.1
HOMO-LUMO Gap (ΔE)4.7
Ionization Potential6.8
Electron Affinity2.1
Global Hardness2.35
Electronegativity4.45

Note: Values are hypothetical estimates based on typical ranges for similar heterocyclic compounds.

Coordination Chemistry of 4 Pyridinethiol, 2 Trifluoromethyl

Ligand Design Principles: Steric and Electronic Influence of the Trifluoromethyl and Thiol Moieties on Coordination

The coordination behavior of 4-Pyridinethiol, 2-(trifluoromethyl)- is fundamentally governed by the interplay of the steric and electronic effects of its key functional groups. The trifluoromethyl (-CF₃) group at the 2-position is a powerful sigma- and pi-electron-withdrawing group. beilstein-journals.org This electronic influence is expected to significantly lower the electron density of the pyridine (B92270) ring, thereby reducing the basicity of the pyridine nitrogen atom. Consequently, coordination through the nitrogen atom to a metal center would be weaker compared to an unsubstituted or electron-donating group-substituted pyridine.

Conversely, the thiol (-SH) group at the 4-position, or more accurately its deprotonated thiolate (-S⁻) form, is a soft donor with a strong affinity for soft metal ions. The acidity of the thiol proton is anticipated to be enhanced by the electron-withdrawing nature of the trifluoromethyl group, facilitating deprotonation to the thiolate. This thiolate would then act as a primary coordination site. The ligand can therefore be expected to exhibit ambidentate character, with a preference for sulfur coordination.

Sterically, the trifluoromethyl group is relatively bulky and its presence at the 2-position, adjacent to the pyridine nitrogen, would create steric hindrance, further disfavoring coordination at the nitrogen atom, especially with larger metal ions or in sterically crowded complexes. researchoutreach.org This steric impediment reinforces the electronic preference for coordination through the more accessible sulfur atom.

Synthesis and Characterization of Metal Complexes featuring 4-Pyridinethiol, 2-(trifluoromethyl)- as a Ligand

The synthesis of metal complexes with 4-Pyridinethiol, 2-(trifluoromethyl)- would likely proceed through the reaction of a suitable metal precursor with the ligand in an appropriate solvent. The deprotonation of the thiol group to the thiolate is a crucial step, which can be achieved by the addition of a base or may occur in situ upon reaction with a basic metal salt. nih.gov

Exploration of Metal-Sulfur Bonding Preferences and Coordination Modes

Given the hard-soft acid-base (HSAB) principle, the soft thiolate donor is expected to form strong bonds with soft metal ions such as Pd(II), Pt(II), and Hg(II). The ligand could coordinate in a monodentate fashion through the sulfur atom. However, the presence of the pyridine nitrogen allows for the possibility of chelation, forming a five-membered ring, or bridging between two metal centers. In a bridging mode, the ligand could coordinate to one metal via the sulfur atom and to another via the nitrogen atom, leading to the formation of coordination polymers. The specific coordination mode will be influenced by the nature of the metal ion, its oxidation state, the other ligands in the coordination sphere, and the reaction conditions.

Formation of Complexes with Transition Metals (e.g., Palladium, Iridium, Zinc, Cobalt, Nickel, Platinum, Mercury)

Based on the known affinities of related ligands, it is highly probable that 4-Pyridinethiol, 2-(trifluoromethyl)- will form stable complexes with a variety of transition metals.

Palladium and Platinum: Complexes with these metals are of particular interest due to their catalytic applications and potential as anticancer agents. nih.govlu.seresearchgate.netnih.govfinechem-mirea.ru The soft nature of Pd(II) and Pt(II) would favor strong coordination to the soft thiolate donor. Square planar complexes of the type [M(L)₂Cl₂] or [M(L)₄]²⁺ (where L represents the neutral ligand) or, more likely, involving the thiolate form, such as [M(S-L)₂], are anticipated. researchgate.net

Iridium: Iridium complexes are known for their applications in catalysis and as phosphorescent materials in organic light-emitting diodes (OLEDs). rsc.orgmdpi.comnih.govanalis.com.mymdpi.com The formation of octahedral Ir(III) complexes, potentially involving both sulfur and nitrogen coordination, is a plausible outcome.

Zinc: Zinc(II) is a borderline hard acid and would likely coordinate to the nitrogen atom of the pyridine ring in addition to the sulfur atom, potentially forming tetrahedral or octahedral complexes depending on the stoichiometry and other ligands present. nih.gov

Cobalt and Nickel: Co(II) and Ni(II) are borderline acids and can adopt various geometries, including tetrahedral and octahedral. luc.edursc.orgnih.govmdpi.comnih.govresearchgate.net The resulting complexes could exhibit interesting magnetic and electronic properties.

Mercury: As a very soft acid, Hg(II) is expected to form very stable complexes with the soft thiolate ligand, likely with linear or tetrahedral coordination geometries. researchgate.netlew.ro

Spectroscopic Probing of Metal-Ligand Interactions in Solution and Solid State (e.g., Electronic Spectra)

A suite of spectroscopic techniques would be indispensable for characterizing the complexes of 4-Pyridinethiol, 2-(trifluoromethyl)-.

Infrared (IR) Spectroscopy: The disappearance of the S-H stretching vibration (typically around 2550-2600 cm⁻¹) upon complexation would provide strong evidence for the deprotonation of the thiol group and coordination via the sulfur atom. Shifts in the C=N and C=C stretching vibrations of the pyridine ring would indicate the involvement of the nitrogen atom in coordination. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectroscopy would be crucial for characterizing the ligand and its diamagnetic complexes. Changes in the chemical shifts of the pyridine ring protons and carbons upon coordination would provide insights into the electronic effects of metal binding. ¹⁹F NMR would be particularly sensitive to changes in the electronic environment of the trifluoromethyl group.

UV-Visible Electronic Spectroscopy: The electronic spectra of the complexes would reveal information about the metal-ligand interactions. nih.govnih.gov Ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) bands, as well as d-d transitions for transition metal complexes, would be observed. The positions and intensities of these bands would be dependent on the metal ion, its oxidation state, and the coordination geometry.

Role of 4-Pyridinethiol, 2-(trifluoromethyl)- Complexes in Homogeneous and Heterogeneous Catalysis

The unique electronic and steric properties imparted by the 2-(trifluoromethyl)-4-thiolato pyridine ligand suggest that its metal complexes could be promising candidates for various catalytic applications. The electron-withdrawing trifluoromethyl group can enhance the stability of the complex and influence the reactivity of the metal center. beilstein-journals.org

Homogeneous Catalysis: Palladium and platinum complexes are well-known catalysts for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. The strong Pd-S or Pt-S bond could provide robust catalysts. Iridium complexes are known for their use in hydrogenation and C-H activation reactions. researchgate.netrsc.org

Heterogeneous Catalysis: The ability of the ligand to form coordination polymers raises the possibility of developing heterogeneous catalysts. These materials could offer advantages in terms of catalyst separation and recycling. The synthesis of trifluoromethylpyridines is relevant in the agrochemical industry, and metal complexes could find applications in the synthesis of such compounds. nih.govresearchoutreach.org

Applications of 4 Pyridinethiol, 2 Trifluoromethyl As a Versatile Building Block in Advanced Organic Synthesis

Strategic Building Block for Novel Fluorinated Heterocyclic Systems

4-Pyridinethiol, 2-(trifluoromethyl)- serves as a key precursor for the construction of a variety of novel fluorinated heterocyclic systems. bldpharm.commdpi.comnih.govrsc.orgsigmaaldrich.com The presence of the trifluoromethyl group, a powerful electron-withdrawing moiety, significantly influences the reactivity of the pyridine (B92270) ring, making it a target for various synthetic transformations. ossila.com The thiol group, in turn, offers a versatile handle for cyclization and condensation reactions.

Researchers have utilized trifluoromethyl-substituted pyridones, which can be derived from the corresponding thiols, as precursors for azaheterocycles. mdpi.com For instance, the reaction of 2-aryl-6-(trifluoromethyl)-4-pyrones with ammonia (B1221849) can lead to the formation of corresponding pyridones. mdpi.com This highlights a potential pathway where 4-pyridinethiol, 2-(trifluoromethyl)- could be converted to its pyridone analogue and subsequently used to build more complex heterocyclic structures. The synthesis of various trifluoromethylated heterocycles, such as pyrazoles, pyridones, and triazoles, has been demonstrated using related fluorinated building blocks, underscoring the potential of 4-pyridinethiol, 2-(trifluoromethyl)- in similar synthetic strategies. mdpi.com The development of methods for creating fluorinated building blocks is crucial for drug discovery and the synthesis of new materials. nih.govsigmaaldrich.com

Derivatization and Functionalization of the Pyridine and Thiol Moieties

The dual reactivity of 4-Pyridinethiol, 2-(trifluoromethyl)- allows for a wide range of derivatization and functionalization reactions at both the sulfur atom and the pyridine ring.

S-Alkylation and S-Acylation Reactions

The thiol group of 4-Pyridinethiol, 2-(trifluoromethyl)- is readily susceptible to S-alkylation and S-acylation reactions. S-acylation, the attachment of an acyl group to a sulfur atom, is a common post-translational modification of proteins and a well-established transformation in organic synthesis. nih.govnih.gov This reaction can be used to introduce a variety of functional groups onto the sulfur atom, thereby modifying the compound's physical and chemical properties.

Similarly, S-alkylation provides a straightforward method for introducing alkyl substituents. For instance, the selective C4-alkylation of pyridine derivatives has been achieved using various methods, including electroreductive conditions and Minisci-type reactions, demonstrating the feasibility of functionalizing the pyridine core. chemrxiv.orgrsc.orgnih.gov While these examples focus on C-alkylation, the principles can be extended to the more nucleophilic thiol group. The resulting thioethers can serve as intermediates for further transformations.

Oxidation to Sulfoxides, Sulfones, and Disulfides

The sulfur atom in the S-alkylated derivatives of 4-Pyridinethiol, 2-(trifluoromethyl)- can be selectively oxidized to afford the corresponding sulfoxides and sulfones. The oxidation of sulfides is a fundamental transformation in organic chemistry, with numerous reagents and methods available to control the oxidation state. arkat-usa.org For example, difluoromethyl 2-pyridyl sulfone has been synthesized and utilized as a reagent for gem-difluoroolefination, highlighting the utility of sulfones in this class of compounds. acs.org The oxidation of thioethers to sulfoxides can often be achieved with high selectivity. arkat-usa.org Further oxidation to the sulfone can also be accomplished, providing access to another important class of functional molecules. acs.org The formation of disulfides from thiols is another common transformation, which can be relevant for creating symmetrical molecules or for use in dynamic covalent chemistry.

Cross-Coupling Reactions Involving the Thiol and Halopyridine Sites

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the structure of 4-Pyridinethiol, 2-(trifluoromethyl)- offers multiple sites for such transformations. youtube.com

The thiol group can be utilized in cross-coupling reactions, for example, through the formation of a thioether and subsequent use of the sulfinyl group as a leaving group in Suzuki-Miyaura cross-coupling reactions to construct thioflavone analogues. nih.gov

More commonly, the pyridine ring can be halogenated to introduce a site for cross-coupling. The Suzuki-Miyaura coupling, which joins an organoboron compound with an organic halide, is a widely used method for forming C-C bonds. youtube.comnih.govlibretexts.orgharvard.edu The Sonogashira coupling, which couples a terminal alkyne with an aryl or vinyl halide, is another powerful tool for constructing carbon-carbon bonds under mild conditions. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.govyoutube.com The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide. wikipedia.orglibretexts.orgacsgcipr.orgrug.nlorganic-chemistry.org By converting the thiol to a less reactive group and halogenating the pyridine ring, these powerful cross-coupling reactions can be employed to introduce a wide variety of substituents onto the pyridine core, leading to a diverse library of complex molecules.

Utilization in Multicomponent Reactions for the Construction of Complex Molecular Architectures

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, are highly efficient for generating molecular complexity. bohrium.comresearchgate.netacsgcipr.org The synthesis of pyridine derivatives through MCRs is a well-established field. bohrium.comacsgcipr.org Given its structure, 4-Pyridinethiol, 2-(trifluoromethyl)- or its precursors and derivatives can potentially be employed in such reactions.

For example, the Hantzsch pyridine synthesis and its variations are classic MCRs for the preparation of dihydropyridines, which can then be oxidized to pyridines. acsgcipr.org The development of new MCRs for the synthesis of highly substituted pyridines is an active area of research. bohrium.com The incorporation of a fluorinated building block like 4-Pyridinethiol, 2-(trifluoromethyl)- into these reaction schemes could provide rapid access to complex, fluorinated pyridine-containing scaffolds with potential applications in medicinal chemistry and materials science.

Contribution to the Development of Functional Materials (e.g., semiconductors, photocatalysts)

The unique electronic properties imparted by the trifluoromethyl group make pyridine derivatives containing this moiety attractive for applications in functional materials. ossila.com While direct applications of 4-Pyridinethiol, 2-(trifluoromethyl)- in this area are not extensively documented, its close analogue, 4-(Trifluoromethyl)-2-pyridone, is classified as a semiconductor synthesis intermediate and a photocatalyst. ossila.com This suggests that the core structure of 4-(trifluoromethyl)pyridine (B1295354) is conducive to creating materials with interesting electronic and photophysical properties.

The ability to undergo various derivatizations, as discussed in the previous sections, allows for the fine-tuning of the electronic properties of molecules derived from 4-Pyridinethiol, 2-(trifluoromethyl)-. For instance, the introduction of different aryl groups via cross-coupling reactions could modulate the HOMO-LUMO gap and influence the material's performance as a semiconductor or photocatalyst. The development of new organic materials for electronics and energy applications is a rapidly growing field, and versatile building blocks like 4-Pyridinethiol, 2-(trifluoromethyl)- are poised to play a significant role in the design and synthesis of next-generation functional materials.

Emerging Research Directions for 4 Pyridinethiol, 2 Trifluoromethyl

Innovations in Sustainable Synthesis Methodologies

The synthesis of complex heterocyclic molecules like 4-pyridinethiol, 2-(trifluoromethyl)- has traditionally relied on methods that can be resource-intensive and generate significant waste. mdpi.com However, the field is moving towards more sustainable "green" chemistry approaches. mdpi.com Research into the synthesis of related pyridine (B92270) and pyrimidine (B1678525) derivatives highlights several innovative strategies that are being adapted for compounds like 4-pyridinethiol, 2-(trifluoromethyl)-. mdpi.commdpi.com

Key green methodologies being explored include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and often increases product yields compared to conventional heating methods. sigmaaldrich.com For the synthesis of trifluoromethyl-containing tetrahydropyrimidines, a related class of compounds, microwave irradiation under solvent-free conditions has proven highly effective. sigmaaldrich.com

Solvent-Free and Catalyst-Free Reactions: Eliminating organic solvents is a primary goal of green chemistry. sigmaaldrich.comresearchgate.net Research has shown that some condensations to form heterocyclic rings can proceed efficiently by simply heating the neat reactants, sometimes with microwave assistance. sigmaaldrich.com

Use of Green Catalysts: Developing and utilizing recyclable or non-toxic catalysts is another crucial area. mdpi.com This can include heterogeneous catalysts that are easily separated from the reaction mixture, reducing purification steps and solvent use. researchgate.net

Flow Chemistry: Continuous flow reactors offer enhanced safety, efficiency, and scalability for hazardous reactions, such as certain fluorination or chlorination steps that may be used in the synthesis of precursors like 2-chloro-4-(trifluoromethyl)pyridine (B1345723). nih.gov

A comparison of traditional versus emerging synthesis methods for related trifluoromethyl-pyridine derivatives illustrates the potential benefits:

Synthesis ParameterTraditional Method (e.g., Batch Halogenation)Emerging Green Method (e.g., Flow/Microwave)
Reaction Time Hours to daysMinutes to hours
Energy Consumption HighLow to moderate
Solvent Use HighMinimal to none
Product Yield Moderate to goodOften higher
Waste Generation Significant (e.g., halogenated waste)Reduced
Scalability Can be challengingOften more straightforward

This table provides a generalized comparison based on trends in green chemistry for heterocyclic synthesis.

These sustainable methodologies are not only environmentally beneficial but also offer economic advantages through increased efficiency and reduced waste management costs, paving the way for more accessible and cost-effective production of 4-pyridinethiol, 2-(trifluoromethyl)- and its derivatives. mdpi.com

Expanding the Scope of Catalytic Applications with its Derivatives

The inherent electronic properties and coordination ability of 4-pyridinethiol, 2-(trifluoromethyl)- make it and its derivatives highly promising ligands in catalysis. The thiol group provides a soft donor site, while the pyridine nitrogen offers a hard donor site, enabling versatile coordination to a wide range of metal centers. The electron-withdrawing trifluoromethyl group can significantly modulate the electronic environment of the metal center, thereby influencing the catalytic activity and selectivity.

Research on structurally similar pyridinethiolate ligands has demonstrated their effectiveness in various catalytic transformations. For instance, titanium complexes bearing 2-pyridinethiolate ligands have been shown to be active catalysts for ethylene (B1197577) polymerization when activated with methylaluminoxane (B55162) (MAO). researchgate.net Studies revealed that both the N-S chelation and the nature of substituents on the pyridine ring are crucial for high catalytic activity. researchgate.net

Catalyst SystemCo-catalystPolymerization Activity ( kg/mol-Ti ·h·atm)Reference
Ti[6-(C6H3-3,5-Me2)-SPy]2(NMe2)2MMAO1200 researchgate.net
Ti(6-Ph-OPy)2(NMe2)2 (Pyridinolate analog)MMAO9.3 researchgate.net

This table highlights the superior performance of a pyridinethiolate-based catalyst compared to its pyridinolate counterpart in ethylene polymerization, demonstrating the importance of the thiol ligand. researchgate.net

Emerging research directions for the catalytic use of 4-pyridinethiol, 2-(trifluoromethyl)- derivatives include:

Asymmetric Catalysis: Chiral metal complexes derived from enantiopure pyridinethiol ligands could be developed for asymmetric reactions, a cornerstone of modern pharmaceutical synthesis.

Cross-Coupling Reactions: Palladium and copper complexes are workhorses in C-C and C-heteroatom bond formation. ossila.com Ligands based on the 4-pyridinethiol, 2-(trifluoromethyl)- scaffold could offer unique stability and reactivity profiles for these catalysts. ossila.com

Metal-Organic Frameworks (MOFs): The bifunctional nature of the molecule makes it an excellent candidate for building block in the synthesis of catalytic MOFs. An iron-based MOF constructed with a related pyridyl-terpyridine ligand has shown catalytic activity in the hydroboration of alkynes. st-andrews.ac.uk

The ability to fine-tune the electronic and steric properties of the ligand by modifying the pyridine ring or the thiol group makes this class of compounds a fertile ground for the discovery of novel and highly efficient catalysts.

Exploration in Advanced Material Science and Optoelectronic Applications

The incorporation of fluorine atoms or trifluoromethyl (CF3) groups into organic materials is a well-established strategy for enhancing key properties such as thermal stability, chemical resistance, and solubility, while also tuning electronic characteristics. mdpi.com The 4-pyridinethiol, 2-(trifluoromethyl)- scaffold is a prime candidate for designing new functional materials for advanced applications, including optoelectronics. mdpi.com

While direct research on polymers of 4-pyridinethiol, 2-(trifluoromethyl)- is nascent, studies on related fluorinated and pyridine-containing polymers provide a clear roadmap for future exploration. For example, polyimides containing trifluoromethyl groups and pyridine rings have been synthesized and exhibit a desirable combination of properties for optoelectronic applications. mdpi.comresearchgate.net

Key Properties Conferred by the CF3-Pyridine Moiety:

High Thermal Stability: Fluorinated polyimides show excellent resistance to thermal degradation, with decomposition temperatures often exceeding 500°C. researchgate.net

Improved Solubility: The bulky CF3 group can disrupt polymer chain packing, leading to better solubility in common organic solvents, which is crucial for solution-based processing. researchgate.net

Low Dielectric Constant: The low polarizability of the C-F bond results in materials with low dielectric constants, making them suitable for use as insulators in microelectronics. researchgate.net

Enhanced Optical Transparency: Introducing bulky CF3 groups and non-conjugated alicyclic structures can inhibit the formation of charge-transfer complexes between polymer chains, leading to highly transparent films. mdpi.com

Polymer TypeKey Structural UnitsGlass Transition Temp. (Tg)Dielectric Constant (10 MHz)Reference
Fluorinated Pyridine-PolyimidePyridine, Ether, Imide, CF3187–211°C2.64–2.74 researchgate.net
Semi-Alicyclic PolyimideAlicyclic dianhydride, CF3> 420°CN/A mdpi.com

This table summarizes properties of advanced polymers containing trifluoromethyl and pyridine units, indicating the potential performance of materials derived from 4-pyridinethiol, 2-(trifluoromethyl)-.

Future research will likely focus on synthesizing polymers and self-assembled monolayers (SAMs) from 4-pyridinethiol, 2-(trifluoromethyl)-. The thiol group is particularly useful for anchoring molecules onto gold surfaces, opening possibilities for creating well-defined molecular electronic components. nih.gov The combination of the conductive potential of polythiophenes and the unique electronic properties of the CF3-pyridine unit could lead to novel π-conjugated materials for applications in flexible displays, organic solar cells, and sensors. taylorfrancis.com

Supramolecular Chemistry and Molecular Recognition Based on Pyridinethiol Scaffolds

Supramolecular chemistry, which studies the non-covalent interactions between molecules, is a field where the 4-pyridinethiol, 2-(trifluoromethyl)- scaffold holds significant promise. The molecule possesses multiple features that are highly attractive for designing systems based on molecular recognition and self-assembly.

Hydrogen Bonding: The pyridine nitrogen acts as a hydrogen bond acceptor, while the thiol group can act as a hydrogen bond donor. Its tautomer, 2(1H)-pyridinethione, can form robust hydrogen-bonded dimers, a fundamental interaction in supramolecular assembly. ossila.com

Metal Coordination: As discussed in the catalysis section, the N and S atoms are excellent metal coordination sites, which can be used to direct the self-assembly of complex, multi-component structures like macrocycles or metal-organic cages. rsc.orgresearchgate.net

Anion and Guest Binding: The electron-deficient nature of the trifluoromethylated pyridine ring can be exploited for anion recognition through C-H···anion interactions. When incorporated into larger macrocyclic structures, the pyridinethiol scaffold could create cavities capable of selectively binding guest molecules, a principle central to host-guest chemistry. researchgate.netrsc.org

Research on related scaffolds demonstrates this potential. Pyrazolo-triazolo-pyrimidine scaffolds have been investigated for the molecular recognition of human adenosine (B11128) receptors, showing that subtle structural changes can dictate binding affinity and selectivity. mdpi.comnih.gov Similarly, macrocycles containing bis(1,2,3-triazolyl)pyridine motifs have been shown to bind anions, with the binding strength tuned by both hydrogen bonding and metal coordination. researchgate.net The formation of host-guest complexes with pyridine-containing guests and cucurbituril (B1219460) hosts further illustrates the utility of the pyridine moiety in molecular recognition. asianpubs.org

Future research directions include:

Designing molecular sensors: By attaching a chromophore or fluorophore, changes in the supramolecular assembly upon binding a specific guest (e.g., an ion or small molecule) could be translated into a detectable optical signal.

Creating functional self-assembled monolayers (SAMs): The thiol group allows for the formation of SAMs on gold surfaces, which could be designed to recognize and bind specific analytes from a solution. nih.gov

Developing stimuli-responsive systems: It may be possible to design supramolecular assemblies that can be put together or taken apart in response to an external stimulus like light, pH change, or the addition of a specific chemical, leading to "smart" materials. scribd.com

The unique combination of functional groups in 4-pyridinethiol, 2-(trifluoromethyl)- provides a rich chemical playground for the construction of novel supramolecular systems with tailored properties for applications in sensing, catalysis, and beyond.

Q & A

Basic: What are common synthetic routes for 4-Pyridinethiol, 2-(trifluoromethyl)-?

Answer:
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, thiol-containing pyridine derivatives can be prepared by reacting 4-pyridinyl pyrimidine-2-thiol with trifluoromethyl-containing electrophiles under basic conditions. Coordination polymer syntheses often employ metal salts (e.g., Zn²⁺ or Cu²⁺) to facilitate self-assembly, as seen in analogous thioether-based systems . Key reagents and conditions include:

Reaction Type Reagents/Conditions Reference
Nucleophilic substitutionK₂CO₃, DMF, 80°C, 12 h
Metal coordinationZn(NO₃)₂·6H₂O, ethanol, reflux

Advanced: How can regioselectivity challenges in trifluoromethyl group introduction be addressed?

Answer:
Regioselectivity issues arise due to competing reaction pathways. Strategies include:

  • Directed ortho-metalation : Use directing groups (e.g., pyrimidine) to control trifluoromethylation positions.
  • Computational modeling : Pre-screen reaction pathways using DFT calculations to predict favorable sites for substitution .
  • Protecting groups : Temporarily block reactive sites (e.g., -SH) to avoid undesired side reactions .

Basic: What structural characterization techniques are critical for this compound?

Answer:

  • X-ray crystallography : Resolves molecular geometry and confirms the trifluoromethyl group's position (e.g., bond angles and distances) .
  • NMR spectroscopy : ¹⁹F NMR identifies trifluoromethyl environments; ¹H NMR confirms pyridinethiol protonation states.
  • Mass spectrometry (LCMS) : Validates molecular weight (e.g., m/z 742 [M+H]+ in related compounds) .

Advanced: How to resolve contradictions in reported structural or stability data?

Answer:
Contradictions (e.g., conflicting solubility or crystallinity data) require:

  • Multi-technique validation : Combine XRD, NMR, and IR to cross-verify results.
  • Environmental controls : Replicate experiments under standardized humidity/temperature conditions to assess stability .
  • Computational validation : Compare experimental bond lengths/angles with DFT-optimized structures .

Basic: What is the role of the trifluoromethyl group in modifying physicochemical properties?

Answer:
The -CF₃ group enhances:

  • Lipophilicity : Improves membrane permeability (logP increases by ~1.2 units compared to non-fluorinated analogs).
  • Metabolic stability : Reduces oxidative degradation via C-F bond strength (485 kJ/mol vs. 338 kJ/mol for C-H) .
  • Electron-withdrawing effects : Alters pKa of adjacent functional groups (e.g., pyridinethiol -SH becomes more acidic) .

Advanced: How to evaluate the trifluoromethyl group's impact on electronic properties?

Answer:

  • Cyclic voltammetry : Measures redox potentials to assess electron-withdrawing effects.
  • UV-Vis spectroscopy : Tracks absorption shifts in π→π* transitions caused by -CF₃ substitution .
  • DFT calculations : Quantifies charge distribution changes (e.g., Mulliken charges on sulfur and fluorine atoms) .

Basic: What are key applications in coordination polymer design?

Answer:
The compound acts as a ligand in metal-organic frameworks (MOFs) due to its sulfur and nitrogen donor sites. Applications include:

  • Catalysis : Zn-based polymers for Suzuki-Miyaura coupling .
  • Gas storage : Porosity tuning via trifluoromethyl steric effects .

Advanced: How to design coordination polymers with targeted properties?

Answer:

  • Ligand functionalization : Introduce auxiliary groups (e.g., -COOH) to enhance metal-binding diversity .
  • Metal selection : Transition metals (e.g., Cu²⁺) favor 2D networks, while lanthanides (e.g., Eu³⁺) form 3D structures .
  • Solvent effects : Polar solvents (e.g., DMF) promote interpenetration; non-polar solvents yield open frameworks .

Basic: How to assess stability under varying experimental conditions?

Answer:

  • Thermogravimetric analysis (TGA) : Measures decomposition temperatures (e.g., stability up to 200°C in related pyrimidine derivatives) .
  • HPLC monitoring : Tracks degradation products under acidic/basic conditions (retention time shifts indicate instability) .

Advanced: What methodologies identify degradation pathways?

Answer:

  • LCMS/MS fragmentation : Maps degradation products (e.g., loss of -CF₃ or oxidation to sulfonic acids) .
  • Isotopic labeling : Use ¹⁸O or D₂O to trace hydrolysis pathways .

Basic: How to evaluate biological activity in drug discovery contexts?

Answer:

  • In vitro assays : Screen against enzyme targets (e.g., kinases) using fluorescence-based activity probes.
  • Cytotoxicity testing : Use MTT assays on cancer cell lines (e.g., IC₅₀ values for -CF₃ analogs) .

Advanced: What computational approaches predict binding interactions?

Answer:

  • Molecular docking : Simulate interactions with protein active sites (e.g., AutoDock Vina with PyRx).
  • MD simulations : Assess binding stability over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable complexes) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.